tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate
Overview
Description
tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate is a chemical compound with the molecular formula C17H20N2O2 and a molecular weight of 284.36 g/mol . It is a solid compound that is typically stored in a dark place under an inert atmosphere at temperatures below -20°C . This compound is used in various research and industrial applications due to its unique chemical properties.
Scientific Research Applications
tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Safety and Hazards
The compound is associated with several hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261-P305+P351+P338 , suggesting that one should avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate involves several steps. One common method starts with the reaction of 2-(3-(tert-butoxycarbonyl)phenyl)-3-methylpyridine-1-oxide with pyridine in acetonitrile. The mixture is heated to 70°C, and methanesulfonic anhydride is added over 50 minutes . The reaction is then quenched, and the product is purified to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of automated systems and reactors can help in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(3-methylpyridin-2-yl)benzoate: Similar structure but lacks the amino group.
3-(6-Amino-3-methylpyridin-2-yl)benzoic acid tert-butyl ester: Similar structure with slight variations in functional groups.
Uniqueness
tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate is unique due to the presence of both the tert-butyl ester and the amino group, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-8-9-14(18)19-15(11)12-6-5-7-13(10-12)16(20)21-17(2,3)4/h5-10H,1-4H3,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGNTHQZYZRDDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)N)C2=CC(=CC=C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670429 | |
Record name | tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083057-14-0 | |
Record name | Benzoic acid, 3-(6-amino-3-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083057-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-(6-amino-3-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083057140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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